molecular formula C16H17N3O3 B5493987 5-ethoxy-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-furamide

5-ethoxy-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-furamide

Cat. No. B5493987
M. Wt: 299.32 g/mol
InChI Key: SQRVNLBYHMJLDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethoxy-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-furamide, also known as EIPMF, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-ethoxy-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-furamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. 5-ethoxy-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-furamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. It has also been shown to inhibit the activation of STAT3, a signaling pathway that is involved in cell growth and survival.
Biochemical and Physiological Effects:
5-ethoxy-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-furamide has been shown to have various biochemical and physiological effects. In cancer cells, 5-ethoxy-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-furamide has been shown to induce apoptosis or programmed cell death through the activation of caspases, a group of enzymes that are involved in the breakdown of cellular components. In neurodegenerative diseases, 5-ethoxy-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-furamide has been shown to reduce oxidative stress and inflammation, which are two key factors that contribute to the progression of these diseases. In drug delivery, 5-ethoxy-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-furamide has been shown to cross the blood-brain barrier and target specific regions of the brain, which can increase the efficacy of drugs.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-ethoxy-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-furamide in lab experiments is its ability to selectively target cancer cells or specific regions of the brain. This can increase the efficacy of drugs and reduce the risk of side effects. However, one of the limitations of using 5-ethoxy-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-furamide is its potential toxicity and lack of specificity. Further research is needed to determine the optimal dosage and delivery method for 5-ethoxy-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-furamide.

Future Directions

There are several future directions for the research of 5-ethoxy-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-furamide. One direction is to further investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential as a drug delivery system for other drugs that have difficulty crossing the blood-brain barrier. Additionally, further research is needed to determine the optimal dosage and delivery method for 5-ethoxy-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-furamide, as well as its potential side effects and toxicity.

Synthesis Methods

The synthesis of 5-ethoxy-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-furamide involves the reaction of 5-ethoxy-2-furancarboxylic acid with 8-methylimidazo[1,2-a]pyridine-3-carbaldehyde in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain 5-ethoxy-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-furamide in its pure form.

Scientific Research Applications

5-ethoxy-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-furamide has been studied for its potential applications in various fields such as cancer research, neurology, and pharmacology. In cancer research, 5-ethoxy-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-furamide has been shown to inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. In neurology, 5-ethoxy-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-furamide has been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, 5-ethoxy-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-furamide has been studied for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

IUPAC Name

5-ethoxy-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-3-21-14-7-6-13(22-14)16(20)18-10-12-9-17-15-11(2)5-4-8-19(12)15/h4-9H,3,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRVNLBYHMJLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(O1)C(=O)NCC2=CN=C3N2C=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethoxy-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-furamide

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